molecular formula C21H23N3O B10833097 Benzimidazole derivative 9

Benzimidazole derivative 9

Cat. No.: B10833097
M. Wt: 333.4 g/mol
InChI Key: RKISYXMPLQOYPU-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties. Benzimidazole derivative 9 is one such compound that has shown promise in various scientific and industrial applications. This compound is characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure. The unique structural features of benzimidazole derivatives contribute to their wide range of biological activities, making them valuable in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 9 typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. This reaction yields the desired benzimidazole derivative through a cyclization process .

Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives often employs green chemistry principles to minimize environmental impact. For instance, the use of eco-friendly solvents and catalysts, such as ionic liquids and metal-organic frameworks, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole derivative 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities or improved physicochemical properties .

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Benzimidazole derivative 9 is being investigated for its potential use in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of benzimidazole derivative 9 involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzymes such as fumarate reductase, which is essential for the survival of certain parasites. Additionally, benzimidazole derivatives can induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Benzimidazole derivative 9 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its unique structural features allow for modifications that can enhance its efficacy and reduce potential side effects .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

[2-methyl-3-(3-methylphenyl)imidazo[1,2-a]pyridin-6-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C21H23N3O/c1-15-7-6-8-17(13-15)20-16(2)22-19-10-9-18(14-24(19)20)21(25)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3

InChI Key

RKISYXMPLQOYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C3N2C=C(C=C3)C(=O)N4CCCCC4)C

Origin of Product

United States

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